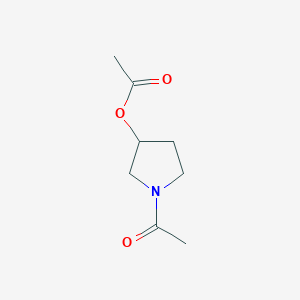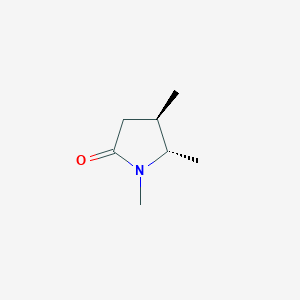
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. This compound is characterized by its unique stereochemistry, which includes three methyl groups attached to the pyrrolidinone ring. The specific configuration of the compound is denoted by the (4R,5S) notation, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 4,5-dimethyl-2-pyrrolidinone derivative, under controlled conditions. The reaction may be catalyzed by a chiral Lewis acid or base to achieve the desired enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The methyl groups on the pyrrolidinone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidinone derivatives.
Scientific Research Applications
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one can be compared with other similar compounds, such as:
(4S,5R)-1,4,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound, which has the opposite configuration at the chiral centers.
1,4,5-Trimethylpyrrolidin-2-one: A compound with the same molecular formula but without specific stereochemistry.
N-Methylpyrrolidinone: A related compound with a different substitution pattern on the pyrrolidinone ring.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4R,5S)-1,4,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
WWMXPOREQCEALF-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@H]1C)C |
Canonical SMILES |
CC1CC(=O)N(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
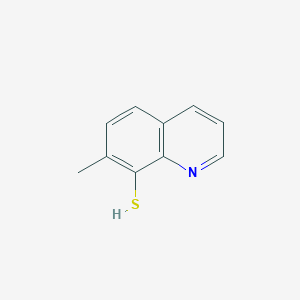

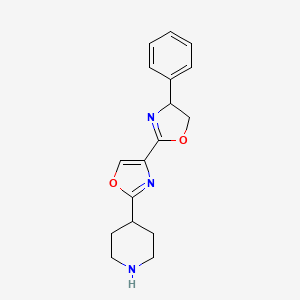
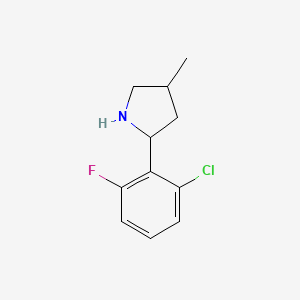
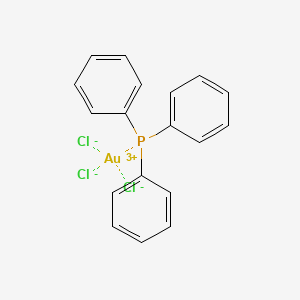
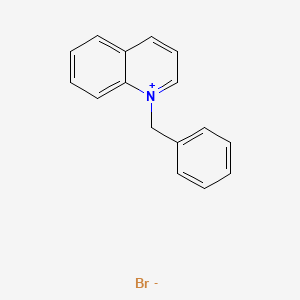
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
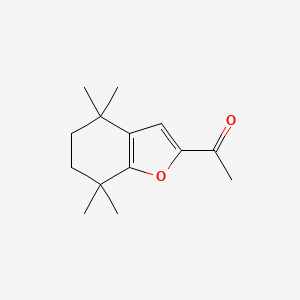
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
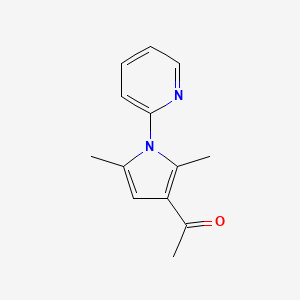
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
